Cask-IN-1

Description

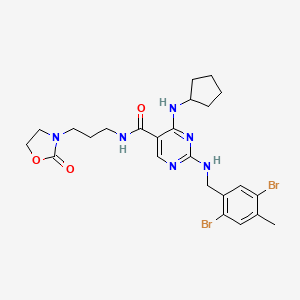

Structure

3D Structure

Properties

Molecular Formula |

C24H30Br2N6O3 |

|---|---|

Molecular Weight |

610.3 g/mol |

IUPAC Name |

4-(cyclopentylamino)-2-[(2,5-dibromo-4-methylphenyl)methylamino]-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C24H30Br2N6O3/c1-15-11-20(26)16(12-19(15)25)13-28-23-29-14-18(21(31-23)30-17-5-2-3-6-17)22(33)27-7-4-8-32-9-10-35-24(32)34/h11-12,14,17H,2-10,13H2,1H3,(H,27,33)(H2,28,29,30,31) |

InChI Key |

BPLPIBNWDLPUKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CNC2=NC=C(C(=N2)NC3CCCC3)C(=O)NCCCN4CCOC4=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Cask-IN-1: A Technical Guide to a Selective CASK Kinase Inhibitor

Disclaimer: The following document is a technical guide for a hypothetical selective CASK kinase inhibitor, herein referred to as Cask-IN-1 . As of the latest literature review, a specific molecule with this designation is not publicly documented. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the characterization and potential application of a selective inhibitor for the Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK).

Introduction to CASK as a Therapeutic Target

Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK) is a unique scaffolding protein belonging to the membrane-associated guanylate kinase (MAGUK) superfamily.[1] It possesses a multi-domain structure that includes a calmodulin-dependent protein kinase (CaMK)-like domain, a PDZ domain, an SH3 domain, and a guanylate kinase-like (GK) domain.[2] This architecture allows CASK to function as a crucial organizer of protein complexes at the synapse and other cellular junctions, playing significant roles in synaptic transmembrane protein anchoring and ion channel trafficking.[1]

CASK's involvement in a multitude of signaling pathways makes it a compelling, albeit challenging, therapeutic target. It has been implicated in neuronal development, learning and memory, and cell proliferation.[3][4] Dysregulation of CASK function has been associated with intellectual disability, neurological defects, and certain types of cancer.[1][5] The development of a selective CASK kinase inhibitor like the hypothetical this compound could provide a powerful tool to probe CASK biology and potentially lead to novel therapeutic interventions.

CASK Signaling Pathways

CASK is a central node in several signaling networks. Its scaffolding function allows it to bring together various signaling molecules, while its kinase activity, though atypical, can modulate the function of its binding partners.[2][6]

One of the well-characterized pathways involves CASK's interaction with CaMKII to regulate neuronal growth and calcium signaling.[3][4] CASK can influence CaMKII autophosphorylation, a key event in learning and memory.[3][4] Furthermore, CASK has been shown to regulate the Notch signaling pathway, implicating it in cell proliferation and differentiation.[5] In pancreatic cancer, for instance, CASK acts as a tumor promoter by modulating the Notch pathway.[5]

Below is a diagram illustrating some of the key known signaling interactions of CASK.

Quantitative Data for this compound (Hypothetical)

The following tables present hypothetical but realistic quantitative data for this compound, a selective CASK kinase inhibitor. This data is for illustrative purposes to guide the characterization of such a compound.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Description |

| IC50 (CASK) | 25 nM | The half-maximal inhibitory concentration of this compound against CASK in a biochemical assay. |

| Ki (CASK) | 15 nM | The inhibition constant of this compound for CASK, indicating binding affinity. |

| Mode of Inhibition | ATP-competitive | This compound binds to the ATP-binding site of the CASK kinase domain. |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition @ 1 µM | IC50 (nM) |

| CASK | 98% | 25 |

| CaMKIIα | 15% | > 10,000 |

| PKA | 5% | > 10,000 |

| ROCK1 | 8% | > 10,000 |

| GSK3β | 12% | > 10,000 |

| SRC | 3% | > 10,000 |

| ABL1 | 1% | > 10,000 |

| CDK2 | 6% | > 10,000 |

| p38α | 9% | > 10,000 |

| JNK1 | 4% | > 10,000 |

Table 3: Cellular Activity of this compound

| Assay | Cell Line | EC50 | Description |

| Target Engagement | HEK293 (overexpressing CASK) | 150 nM | Concentration of this compound required to occupy 50% of CASK in a cellular context. |

| p-Neurexin-1β Inhibition | SH-SY5Y (neuronal) | 300 nM | Inhibition of CASK-mediated phosphorylation of its substrate Neurexin-1β. |

| Cell Proliferation (Notch-dependent) | AsPC-1 (pancreatic cancer) | 500 nM | Inhibition of proliferation in a cancer cell line where CASK is known to promote growth via the Notch pathway. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a selective kinase inhibitor. The following are standard protocols that would be employed to generate the data presented for the hypothetical this compound.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

Objective: To determine the in vitro potency (IC50) of this compound against recombinant CASK.

Materials:

-

Recombinant human CASK enzyme

-

Biotinylated peptide substrate (e.g., derived from Neurexin)

-

ATP

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted in DMSO)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.

-

Add 2 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the CASK enzyme and the biotinylated peptide substrate to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Km for CASK).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665/615) and plot the results against the inhibitor concentration.

-

Determine the IC50 value using a four-parameter logistic fit.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

Methodology: This assay is typically performed as a service by specialized companies. The general principle is a competition binding assay.

-

An affinity tag-fused DNA-labeled kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.

-

The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.

-

The results are reported as percent inhibition at a given concentration (e.g., 1 µM) or as a Kd value.

Cellular Target Engagement Assay (e.g., NanoBRET™)

Objective: To confirm that this compound can bind to CASK within a live cell and to determine its cellular potency.

Materials:

-

HEK293 cells

-

Plasmid encoding CASK fused to NanoLuc® luciferase

-

Fluorescent tracer that binds to CASK

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

-

Transfect HEK293 cells with the CASK-NanoLuc® fusion plasmid.

-

Plate the transfected cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Add the fluorescent tracer to the cells, followed by the addition of the diluted this compound.

-

Add the NanoBRET™ substrate and inhibitor mix.

-

Incubate for 2 hours at 37°C.

-

Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).

-

Calculate the BRET ratio (acceptor emission/donor emission).

-

Plot the BRET ratio against the inhibitor concentration to determine the EC50 of target engagement.

Visualizations of Experimental Workflow and Mechanism of Action

The following diagrams illustrate the logical flow of experiments for characterizing a selective CASK inhibitor and its proposed mechanism of action.

References

- 1. CASK - Wikipedia [en.wikipedia.org]

- 2. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning [frontiersin.org]

- 4. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CASK regulates Notch pathway and functions as a tumor promoter in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Functions of CASK's CaMK Domain

Executive Summary: The Calcium/calmodulin-dependent serine protein kinase (CASK) is a multifaceted scaffolding protein critical to synaptic function and neurodevelopment. Its N-terminal domain, homologous to CaM kinases (CaMK), presents a functional paradox. Long considered a catalytically inactive "pseudokinase" due to its lack of a canonical motif for binding Mg²⁺, a required cofactor for typical kinases, the CASK CaMK domain is now understood to possess an atypical, Mg²⁺-independent phosphotransferase activity.[1][2][3] Its primary role, however, is to function as a high-affinity protein-protein interaction hub. This guide provides a detailed examination of the dual functions of the CASK CaMK domain, presenting its structural basis, enzymatic properties, key signaling pathways, and the experimental protocols used for its study.

Introduction to the CASK CaMK Domain

CASK is a member of the membrane-associated guanylate kinase (MAGUK) protein family, characterized by a series of protein-protein interaction domains including L27, PDZ, SH3, and a C-terminal guanylate kinase (GK) domain.[4][5] Uniquely among MAGUKs, CASK features an N-terminal CaMK-like domain, which constitutes approximately half of its primary structure.[1] This domain was initially classified as a pseudokinase because it lacks the canonical Asp-Phe-Gly (DFG) motif required for coordinating Mg²⁺-ATP, leading to the assumption that it was catalytically inactive.[1][6] However, subsequent research has revealed that it is an active protein kinase that operates via a novel, Mg²⁺-independent mechanism.[1] This enzymatic activity, coupled with its robust scaffolding function, allows the CASK CaMK domain to act as a critical regulator in organizing presynaptic protein complexes and modulating key signaling pathways.[7][8]

Structural Characteristics

High-resolution crystal structures reveal that the CASK CaMK domain adopts a conformation that is constitutively active, closely resembling the fold of other active kinases.[1][2] Despite lacking the DFG motif, it possesses a functional ATP-binding pocket.[2][6] The structure consists of two main lobes, an N-lobe and a C-lobe, which create a cleft for binding interaction partners.[9] The C-lobe is primarily responsible for binding short peptide sequences common to CaMK targets, while the N-lobe engages other structural elements, such as an α-helix in the case of its interaction with Mint1, conferring high affinity and specificity.[9] This unique structural arrangement forms the basis for its dual roles as both a scaffold and an atypical kinase.

Atypical Kinase Function

The kinase activity of CASK is distinguished from canonical CaM kinases by its independence from and, indeed, inhibition by divalent cations.

Divalent Ion-Independent Phosphotransfer

The CASK CaMK domain catalyzes phosphotransfer without the presence of Mg²⁺.[1] In fact, the presence of magnesium and other divalent cations inhibits its kinase activity.[1][4] This has significant physiological implications, as synaptic activity can modulate the local concentration of divalent cations, thereby regulating CASK's enzymatic function.[4] A decrease in these ions, potentially occurring during periods of synaptic inactivity, would increase the kinase activity of CASK.[4][10] The domain is capable of autophosphorylation and can directly phosphorylate substrates recruited by other domains within the full-length CASK protein.[1]

Known Substrates

The primary physiological substrate identified for the CASK CaMK domain is Neurexin-1, a synaptic cell-adhesion molecule.[1][7] CASK is recruited to the C-terminal tail of neurexin via its PDZ domain, positioning the CaMK domain to phosphorylate the neurexin cytoplasmic tail.[1][11] This phosphorylation event is a key regulatory step in modulating the stability of the presynaptic neurexin protein complex.[8][10]

Scaffolding Function

The principal function of the CASK CaMK domain is to serve as a platform for assembling large multi-protein complexes at the synapse.[4]

Key Interaction Partners

The CaMK domain binds directly to several critical synaptic proteins:

-

Mint1 (X11/APBA1): CASK forms a high-affinity, stoichiometric complex with Mint1.[1][9] This interaction is crucial for synaptic vesicle trafficking and the processing of amyloid precursor protein.[4]

-

Caskin1: This scaffolding protein links CASK to the actin cytoskeleton and competes with Mint1 for binding to the same site on the CASK CaMK domain.[4][12][13] This competition suggests a mechanism for regulating the composition and function of CASK-based protein complexes.[12]

-

Liprin-α: This active zone organizing protein interacts with CASK and is a component of the CASK-neurexin complex.[7][8]

-

TIAM1: A protein involved in neuronal function and tumor metastasis, TIAM1 contains a consensus peptide motif that is sufficient for binding to the CASK CaMK domain in vitro.[12][14]

Quantitative Binding Data

The interactions between the CASK CaMK domain and its partners are characterized by high affinity, underscoring its stable scaffolding role. All available quantitative data is summarized in the table below.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| CASK-CaMK & Mint1 | Isothermal Titration Calorimetry | ~7.5 nM | [9] |

Core Signaling Pathways

The dual functions of the CASK CaMK domain are integrated into several key signaling pathways that regulate synaptic structure, function, and plasticity.

Regulation of the Presynaptic Neurexin Complex

CASK forms a core presynaptic complex by simultaneously binding neurexin, Mint1, and Liprin-α.[8] The stability and composition of this complex are dynamically regulated by neuronal activity through CASK's kinase function. In active neurons with high levels of divalent cations, CASK's kinase activity is suppressed, stabilizing the multi-protein complex and, consequently, neurexin at the presynaptic terminal.[10] Conversely, in inactive neurons where divalent cation levels fall, CASK kinase activity increases, leading to the phosphorylation of neurexin.[10] This phosphorylation event disrupts the interaction with Liprin-α, leading to the disassembly of the complex and increased neurexin turnover.[10]

Modulation of CaMKII Signaling

In Drosophila, the CASK CaMK-like domain plays a crucial role in learning and memory by regulating the autophosphorylation of CaMKII.[15][16][17] Deletion of the CASK CaMK-like domain leads to increased CaMKII autophosphorylation at residue T287, resulting in a constitutively active state that impairs synaptic function and memory formation.[15][18] This indicates that CASK normally acts to suppress CaMKII overactivity. This regulatory relationship is essential for maintaining synaptic homeostasis and plasticity.[15][19]

CASK-Tbr1 Nuclear Signaling

While the CaMK domain's primary role is at the synapse, the CASK protein can also translocate to the nucleus to regulate gene expression. This function is mediated by the interaction of CASK's guanylate kinase (GK) domain with the brain-specific transcription factor T-Brain-1 (Tbr1).[20][21] The CASK-Tbr1 complex acts as a transcriptional co-activator for genes critical to cortical development, such as RELN (Reelin) and GRIN2B (NMDA receptor subunit 2b).[21][22][23] Although the CaMK domain is not directly involved in the interaction with Tbr1, its regulation of synaptic protein complexes and signaling likely influences the cellular state that permits CASK's nuclear translocation and function.

Key Experimental Protocols

The following sections provide detailed methodologies for two key experimental approaches used to investigate the function of the CASK CaMK domain.

In Vitro Kinase Assay for CASK

This protocol is designed to measure the phosphotransferase activity of the CASK CaMK domain on a substrate, such as the cytoplasmic tail of neurexin-1, in a controlled, cell-free environment.

Methodology:

-

Protein Purification: Express and purify recombinant CASK CaMK domain (or full-length CASK) and the substrate protein (e.g., GST-tagged Neurexin-1 C-tail) using standard molecular biology techniques.

-

Reaction Buffer Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Critically, this buffer must be free of divalent cations like Mg²⁺ and Ca²⁺.

-

Kinase Reaction Setup:

-

In a microcentrifuge tube, combine the purified CASK protein (e.g., 50-100 nM) and the substrate protein (e.g., 1-2 µg).

-

For a negative control, prepare a reaction without CASK or with a kinase-dead CASK mutant. To test for divalent cation inhibition, prepare a parallel reaction including 10 mM MgCl₂.

-

Initiate the reaction by adding ATP. For radioactive assays, add γ-[³²P]ATP to a final concentration of ~10 µCi per reaction along with cold ATP (e.g., 100 µM).

-

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.[24]

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into the substrate (autoradiography).

-

Alternatively, for non-radioactive assays, phosphorylation can be detected by Western blot using a phospho-specific antibody.

-

Co-Immunoprecipitation (Co-IP) for CASK Interaction Partners

This protocol is used to isolate CASK from a cell lysate and determine whether other proteins, such as Mint1 or Caskin1, are physically associated with it in a complex.[25]

Methodology:

-

Cell Lysis:

-

Harvest cultured cells (e.g., HEK293T cells transfected with tagged CASK and potential interactors, or neuronal cultures) and wash with cold PBS.

-

Lyse the cells on ice for 15-30 minutes in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors.[26]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[27]

-

-

Pre-clearing Lysate (Optional but Recommended): Add Protein A/G-agarose beads to the supernatant and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.[27]

-

Immunoprecipitation:

-

Add a primary antibody specific to CASK (or its epitope tag) to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C to allow antibody-antigen complexes to form.

-

-

Complex Capture: Add fresh Protein A/G-agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the antibody-CASK complexes.[25]

-

Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[25]

-

Elution: Elute the captured proteins from the beads by resuspending them in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies against CASK (to confirm successful pulldown) and the suspected interacting protein (e.g., Mint1).

-

Conclusion and Future Directions

The CASK CaMK domain is a highly sophisticated molecular machine that defies simple classification. It functions as both a critical scaffolding hub and an atypical, divalent ion-sensitive protein kinase. This duality allows it to integrate signals related to neuronal activity to dynamically regulate the composition and stability of essential presynaptic protein networks. For drug development professionals, the unique, Mg²⁺-independent catalytic mechanism and the high-affinity protein-protein interaction surfaces of the CASK CaMK domain present novel targets. Future research should focus on developing specific inhibitors of its kinase activity or modulators of its key protein interactions to probe their therapeutic potential in treating neurodevelopmental disorders associated with CASK mutations and other synaptopathies.

References

- 1. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudokinase is active after all - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Back From the Dead: The Atypical Kinase Activity of a Pseudokinase Regulator of Cation Fluxes During Inducible Immunity [frontiersin.org]

- 4. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hasyweb.desy.de [hasyweb.desy.de]

- 7. CASK stabilizes neurexin and links it to liprin-α in a neuronal activity-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CASK stabilizes neurexin and links it to liprin-α in a neuronal activity-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for the High-Affinity Interaction between CASK and Mint1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CASK Participates in Alternative Tripartite Complexes in which Mint 1 Competes for Binding with Caskin 1, a Novel CASK-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK [agris.fao.org]

- 15. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CASK and CaMKII function in Drosophila memory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | CASK and CaMKII function in Drosophila memory [frontiersin.org]

- 20. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TBR1 - Wikipedia [en.wikipedia.org]

- 22. Characterization of the TBR1 interactome: variants associated with neurodevelopmental disorders disrupt novel protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. De novo TBR1 variants cause a neurocognitive phenotype with ID and autistic traits: report of 25 new individuals and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro kinase assay [protocols.io]

- 25. bitesizebio.com [bitesizebio.com]

- 26. assaygenie.com [assaygenie.com]

- 27. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

Decoupling CASK Kinase and Scaffolding Functions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent serine protein kinase (CASK) is a MAGUK (membrane-associated guanylate kinase) protein, uniquely possessing both scaffolding and kinase functionalities, which are crucial for synaptic development and neuronal signaling. Its scaffolding function is mediated through various protein-protein interaction domains, while its N-terminal CaM kinase (CaMK) domain exhibits an atypical, Mg2+-independent kinase activity. The dual nature of CASK presents a significant challenge in elucidating the specific contributions of each function to its overall physiological and pathological roles. This technical guide provides an in-depth overview of the methodologies to decouple CASK's kinase and scaffolding activities, offering a valuable resource for researchers investigating CASK-related neurodevelopmental disorders and exploring therapeutic interventions. We present quantitative data on key protein interactions, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Core Concepts: The Dual Functions of CASK

CASK's scaffolding function is orchestrated by a series of protein-protein interaction domains, including the L27, PDZ, and SH3 domains, which assemble large protein complexes at the synapse.[1][2] These interactions are fundamental for the proper localization and function of synaptic components. The CASK interaction network includes key synaptic proteins such as Mint1 (X11), Veli (Mals), and Neurexin.[3][4][5]

The kinase function of CASK resides in its N-terminal CaMK domain. This domain is considered an atypical kinase as it lacks the canonical DFG motif required for Mg2+ binding and, in fact, its activity is inhibited by magnesium ions.[6] The kinase activity of CASK is directed towards its binding partners, including the phosphorylation of the cytoplasmic tail of neurexin.[6] Deciphering the independent contributions of these two functions is critical for understanding CASK's role in both normal brain development and in the pathogenesis of CASK-related disorders.[7]

Quantitative Data on CASK Interactions

Understanding the binding affinities of CASK with its partners is crucial for designing experiments to disrupt these interactions selectively. The following tables summarize key quantitative data from the literature.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| CASK-CaMK & Mint1-CID | Isothermal Titration Calorimetry (ITC) | ~17 nM | [1] |

| CASK-CaMK & Mint1-CID (extended) | Isothermal Titration Calorimetry (ITC) | ~7.5 nM | [3] |

| CASK-CaMK & Mint1-C-CID (C-terminal half) | Isothermal Titration Calorimetry (ITC) | ~500 nM | [1] |

| CASK-CaMK & Caskin1 CID | Surface Plasmon Resonance (SPR) | 7.5 ± 0.5 µM | [8] |

Table 1: Binding Affinities of CASK with Key Scaffolding Partners.

| CASK-Mint1-CID Mutant | Method | Fold Change in Binding Affinity | Reference |

| N-CID mutations (I352A, I355A, I359A) | Isothermal Titration Calorimetry (ITC) | ~15-fold decrease | [9] |

| C-CID mutation (W381A) | Isothermal Titration Calorimetry (ITC) | ~3000-fold decrease (Kd from ~20 nM to ~55 µM) | [9] |

Table 2: Impact of Mutations on CASK-Mint1 Interaction.

Experimental Protocols for Decoupling CASK Functions

To experimentally dissect the kinase and scaffolding functions of CASK, a combination of molecular biology, biochemistry, and cell biology techniques is required. Below are detailed protocols for key experiments.

Site-Directed Mutagenesis to Generate Kinase-Dead and Scaffolding-Impaired CASK Mutants

Site-directed mutagenesis is a fundamental technique to create specific mutations in the CASK gene to ablate its kinase activity or disrupt its interaction with scaffolding partners.

Protocol:

-

Primer Design: Design mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C. For introducing a kinase-dead mutation, a common target is the ATP-binding site. To disrupt scaffolding, target key residues in the PDZ, SH3, or L27 domains identified from structural or interaction studies.[4][10]

-

PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., Pfu Turbo) with the CASK-containing plasmid as a template and the mutagenic primers. The PCR cycling parameters should be optimized, typically with 12-18 cycles.[10]

-

Parental DNA Digestion: Digest the parental, methylated DNA with the DpnI restriction enzyme for 1-2 hours at 37°C. This ensures that only the newly synthesized, mutated plasmids are retained.[11]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Co-Immunoprecipitation (Co-IP) to Assess Scaffolding Interactions

Co-IP is used to determine if two proteins interact within a cell. This is essential for confirming that mutations in CASK's scaffolding domains successfully disrupt its binding to partners like Neurexin or Mint1.

Protocol:

-

Cell Lysis: Lyse cells expressing the proteins of interest (e.g., wild-type or mutant CASK and its potential binding partner) with a cold, non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12]

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.[13]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CASK antibody) overnight at 4°C.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Neurexin antibody).[5]

In Vitro Kinase Assay to Measure CASK Catalytic Activity

This assay directly measures the phosphotransferase activity of CASK, allowing for the quantification of its kinase function and the effect of mutations.

Protocol:

-

Protein Purification: Purify recombinant wild-type and kinase-dead CASK proteins, as well as the substrate protein (e.g., the cytoplasmic tail of neurexin).

-

Reaction Setup: In a reaction buffer without Mg2+, combine the purified CASK enzyme, the substrate, and [γ-32P]ATP.[14]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography. The intensity of the radioactive signal corresponds to the kinase activity.

-

Quantification: Quantify the radioactive signal using a phosphorimager or densitometry.

Bimolecular Fluorescence Complementation (BiFC) for In-Cell Interaction Analysis

BiFC is a powerful technique to visualize protein-protein interactions in living cells, providing spatial information about where the CASK-containing complexes are formed.

Protocol:

-

Vector Construction: Fuse the genes of the two proteins of interest (e.g., CASK and Mint1) to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP).[15]

-

Cell Transfection: Co-transfect the two constructs into cultured cells.

-

Protein Expression: Allow the cells to express the fusion proteins for 24-48 hours.

-

Fluorescence Microscopy: If the two proteins interact, the fluorescent protein fragments will be brought into close proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal. Visualize the fluorescence using a fluorescence microscope.[16]

-

Quantification: The intensity of the fluorescence can be quantified to provide a relative measure of the interaction strength.[16]

Visualizing CASK Signaling and Experimental Logic

Graphviz diagrams are provided below to illustrate key CASK signaling pathways and the logical workflow for decoupling its functions.

CASK Signaling Pathways

Caption: CASK's dual role in synaptic organization and nuclear signaling.

Experimental Workflow for Decoupling Functions

Caption: Logical workflow for dissecting CASK's kinase and scaffolding roles.

Conclusion

The decoupling of CASK's kinase and scaffolding functions is a critical step towards a more nuanced understanding of its role in neuronal function and disease. The methodologies outlined in this guide, from targeted mutagenesis to quantitative interaction and activity assays, provide a robust framework for researchers. By systematically dissecting these dual roles, the scientific community can better delineate the molecular mechanisms underlying CASK-related disorders and pave the way for the development of targeted therapeutic strategies. The provided protocols and visual aids are intended to serve as a practical resource to facilitate these important research endeavors.

References

- 1. CASK modulates the assembly and function of the Mint1/Munc18-1 complex to regulate insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis for the High-Affinity Interaction between CASK and Mint1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. CASK stabilizes neurexin and links it to liprin-α in a neuronal activity-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CASK calcium/calmodulin dependent serine protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]

- 11. static.igem.org [static.igem.org]

- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 13. assaygenie.com [assaygenie.com]

- 14. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bimolecular fluorescence complementation - Wikipedia [en.wikipedia.org]

- 16. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Cask-IN-1: A Technical Guide for Studying CASK Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cask-IN-1, a potent and selective chemical probe for the Calcium/calmodulin-dependent serine protein kinase (CASK). CASK is a multidomain scaffolding protein and a member of the membrane-associated guanylate kinase (MAGUK) family, playing crucial roles in neuronal development, synaptic function, and gene expression.[1][2] Dysregulation of CASK has been implicated in several neurological disorders, making it a significant target for therapeutic research.[2] this compound offers a valuable tool for elucidating the complex biology of CASK and for the development of novel therapeutics.

This compound: A Potent and Selective CASK Inhibitor

This compound is a highly potent and selective inhibitor of CASK with a dissociation constant (Kd) of 22 nM.[3] Its development as a chemical probe provides researchers with the ability to specifically investigate the functions of CASK in various biological systems.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 22 nM | [3] |

Experimental Protocols for Studying CASK Interactions with this compound

This section details key experimental protocols that can be employed to study the interaction of this compound with CASK and its effect on CASK-mediated protein interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the thermal stabilization of the target protein upon ligand binding.

Protocol:

-

Cell Culture and Treatment: Culture cells of interest (e.g., HEK293T) to optimal confluency. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Thermal Denaturation: Heat the cell suspensions in a PCR cycler across a temperature gradient to induce protein denaturation. The melting temperature (Tm) of CASK in the absence of a ligand needs to be determined empirically.

-

Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of soluble CASK in the supernatant using methods such as Western blotting or AlphaScreen.

-

Data Analysis: Plot the amount of soluble CASK as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a constant temperature (near the Tm) with varying compound concentrations to determine the EC50 of target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA):

Caption: Workflow for CETSA to confirm this compound and CASK interaction.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell, proximity-based assay that can quantify the binding of a small molecule to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (the donor) and a fluorescently labeled tracer that competes with the test compound for binding to the target.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector expressing CASK fused to NanoLuc® luciferase.

-

Cell Plating: Plate the transfected cells in a suitable assay plate (e.g., 96-well or 384-well).

-

Compound and Tracer Addition: Add a specific NanoBRET™ tracer that binds to CASK and varying concentrations of this compound.

-

Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and thus, target engagement. IC50 values can be determined by plotting the BRET ratio against the compound concentration.

Workflow for NanoBRET™ Target Engagement Assay:

Caption: Workflow for NanoBRET assay to quantify this compound engagement.

Co-Immunoprecipitation (Co-IP) to Study CASK-Tbr1 Interaction

Co-IP can be used to investigate whether this compound disrupts the interaction between CASK and its binding partners, such as the transcription factor T-brain-1 (Tbr1).

Protocol:

-

Cell Culture and Treatment: Culture cells endogenously expressing or overexpressing tagged CASK and Tbr1. Treat the cells with this compound or a vehicle control.

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-CASK antibody) coupled to protein A/G beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against both CASK and Tbr1.

-

Data Analysis: A decrease in the amount of co-immunoprecipitated Tbr1 in the this compound treated sample compared to the control would suggest that the inhibitor disrupts the CASK-Tbr1 interaction.

Workflow for Co-Immunoprecipitation (Co-IP):

Caption: Co-IP workflow to study the effect of this compound on interactions.

CASK Signaling Pathways

CASK is a key scaffolding protein involved in multiple signaling pathways at the synapse and in the nucleus.

CASK at the Synapse

At the presynaptic terminal, CASK interacts with neurexins and other proteins to regulate neurotransmitter release. Postsynaptically, it is involved in the trafficking and stabilization of glutamate receptors.

Diagram of CASK's Role as a Synaptic Scaffolding Protein:

Caption: this compound inhibits CASK's synaptic scaffolding functions.

CASK in the Nucleus: The CASK-Tbr1-CINAP Complex

In the nucleus, CASK forms a complex with the T-box transcription factor Tbr1 and the CASK-interacting nucleosome assembly protein (CINAP). This complex regulates the transcription of genes involved in neuronal development, such as GRIN2B (encoding the NMDA receptor subunit GluN2B).[4][5][6]

Diagram of the CASK-Tbr1-CINAP Transcriptional Regulation Pathway:

Caption: this compound can be used to probe the role of CASK in transcription.

Conclusion

This compound is a critical tool for researchers studying the multifaceted roles of the CASK protein. Its high potency and selectivity allow for the precise dissection of CASK's involvement in synaptic function, neuronal development, and gene regulation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for utilizing this compound to advance our understanding of CASK biology and its implications in neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Identification and Validation of Synapse-related Hub Genes after Spinal Cord Injury by Bioinformatics Analysis - Shi - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]

- 4. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. diseases.jensenlab.org [diseases.jensenlab.org]

Target Validation of CASK in Neuronal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Multifaceted Role of CASK in Neuronal Function

Calcium/calmodulin-dependent serine protein kinase (CASK) is a highly conserved, multidomain scaffolding protein of the membrane-associated guanylate kinase (MAGUK) family, playing a pivotal role in the development and function of the nervous system.[1][2] Encoded by the CASK gene on the X chromosome, this protein is crucial for synaptic transmembrane protein anchoring, ion channel trafficking, and the regulation of gene expression.[3][4] Its dysfunction is implicated in severe neurodevelopmental disorders, including X-linked intellectual disability and microcephaly with pontine and cerebellar hypoplasia, underscoring its importance in proper brain development.[2][3][4]

CASK's function is largely mediated through its various protein-protein interaction domains, which include a calmodulin kinase (CaMK) domain, two Lin-2/Lin-7 (L27) domains, a PDZ domain, an SH3 domain, and a guanylate kinase (GK) domain.[5] These domains allow CASK to act as a molecular hub, connecting cell adhesion molecules like neurexins to the cytoskeleton and downstream signaling pathways, thereby modulating presynaptic active zone assembly and dendritic spine stability.[2] Furthermore, CASK can translocate to the nucleus and form a complex with the transcription factor Tbr-1 to regulate the expression of genes critical for neural development, such as Reelin and the NMDA receptor subunit NR2b.[1][6]

Given its central role in synapse formation, neurotransmitter release, and neuronal gene expression, the targeted modulation of CASK activity presents a potential therapeutic avenue for neurological disorders characterized by synaptic dysfunction. This guide outlines a framework for the target validation of a hypothetical inhibitor, "Cask-IN-1," in relevant neuronal models.

CASK Signaling and Interaction Network

The intricate network of CASK interactions is fundamental to its function. CASK forms tripartite complexes with proteins like Mint1 (Munc18-1-interacting protein 1) and Veli (vertebrate LIN-7 homolog), which are essential for synaptic vesicle exocytosis.[7] It also competes for binding with Caskin1, another brain-specific adaptor protein, suggesting a mechanism for differential regulation of CASK function.[8] A critical interaction for presynaptic function is with neurexins, transmembrane proteins that play a key role in synapse organization.[9] CASK binds to the cytoplasmic tail of neurexins and can link them to other presynaptic components like liprin-α.[9][10] In the nucleus, the CASK/Tbr-1 complex directly influences the transcription of genes involved in neuronal migration and synaptic plasticity.[1][6][11]

Quantitative Data Summary

A crucial step in target validation is to quantify the interactions of the target protein. While specific data for a hypothetical "this compound" is not available, the following table summarizes known binding affinities and other quantitative measures for key CASK interactors. This data provides a baseline for assessing the potency and specificity of any potential CASK inhibitor.

| Interacting Protein | CASK Domain | Method | Affinity (Kd) | Reference |

| Caskin1 | CaMK | Surface Plasmon Resonance | ~1.5 µM | [5] |

| Mint1 | CaMK | Not specified | Competes with Caskin1 | [8] |

| Neurexin-1β | PDZ | Not specified | Not specified | [9] |

| Tbr-1 | Guanylate Kinase | Yeast two-hybrid | Not specified | [1] |

Experimental Protocols for this compound Target Validation

The following section details proposed experimental protocols to validate CASK as a therapeutic target using a hypothetical inhibitor, "this compound."

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of CASK.

Methodology:

-

Protein Purification: Express and purify recombinant human CASK protein (full-length or the CaMK domain) from a suitable expression system (e.g., E. coli or baculovirus).

-

Substrate: Use a generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate for CASK if identified.

-

Reaction:

-

Prepare a reaction mixture containing purified CASK, the substrate, ATP (radiolabeled with γ-³²P or in a system with a kinase activity detection kit), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

If using γ-³²P-ATP, stop the reaction by adding SDS-PAGE loading buffer, separate the proteins by SDS-PAGE, and detect substrate phosphorylation by autoradiography.

-

Quantify the radioactive signal to determine the extent of phosphorylation.

-

Alternatively, use a non-radioactive kinase assay kit (e.g., ADP-Glo™) to measure kinase activity by detecting the amount of ADP produced.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with endogenous CASK in a cellular context.

Methodology:

-

Cell Culture: Use a neuronal cell line that endogenously expresses CASK (e.g., SH-SY5Y or primary cortical neurons).

-

Treatment: Treat the cells with this compound or a vehicle control for a defined period.

-

Thermal Shift:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble CASK remaining in the supernatant at each temperature by Western blotting using a CASK-specific antibody.

-

-

Data Analysis: Plot the amount of soluble CASK as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Proximity Ligation Assay (PLA)

Objective: To assess the effect of this compound on the interaction between CASK and its key binding partners (e.g., Mint1, Neurexin).

Methodology:

-

Cell Culture and Treatment: Culture primary neurons or a suitable neuronal cell line, and treat with this compound or a vehicle control.

-

Immunostaining:

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against CASK and an interacting protein (e.g., Mint1) raised in different species.

-

Add PLA probes (secondary antibodies with attached oligonucleotides).

-

-

Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides will ligate. A circular DNA molecule is formed and then amplified by a polymerase.

-

Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides, appearing as distinct fluorescent spots.

-

Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of PLA signals per cell. A decrease in the number of signals in this compound treated cells would suggest that the inhibitor disrupts the protein-protein interaction.

Proposed Experimental and Logical Workflows

The validation of CASK as a therapeutic target follows a logical progression from in vitro characterization to cellular and functional assays.

References

- 1. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene - CASK [maayanlab.cloud]

- 3. CASK - Wikipedia [en.wikipedia.org]

- 4. CASK gene: MedlinePlus Genetics [medlineplus.gov]

- 5. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Tbr-1/CASK complex target genes in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CASK modulates the assembly and function of the Mint1/Munc18-1 complex to regulate insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CASK stabilizes neurexin and links it to liprin-α in a neuronal activity-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The scaffolding protein CASK mediates the interaction between rabphilin3a and beta-neurexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Relevance of CASK Phosphotransferase Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcium/calmodulin-dependent serine protein kinase (CASK) is a unique member of the membrane-associated guanylate kinase (MAGUK) protein family, functioning as a critical scaffolding protein at neuronal synapses and other cell junctions.[1][2][3][4] While its role in organizing protein complexes is well-established, the physiological relevance of its intrinsic phosphotransferase activity has been a subject of intense investigation. This technical guide provides an in-depth exploration of CASK's unconventional kinase function, its identified substrates, regulatory mechanisms, and its profound implications in neuronal signaling, development, and human disease. We consolidate quantitative data, detail key experimental methodologies, and visualize complex pathways to offer a comprehensive resource for researchers and drug developers targeting CASK-related pathologies.

Introduction: CASK as a Bifunctional Protein

CASK is a multidomain protein that integrates scaffolding functions with enzymatic activity.[4][5] Located on the X-chromosome, the CASK gene encodes a protein comprising an N-terminal Calcium/Calmodulin-dependent protein (CaM) kinase domain, two L27 domains, a PDZ domain, an SH3 domain, and a C-terminal guanylate kinase (GK) domain.[2][6][7] This modular architecture allows CASK to act as a central hub for protein-protein interactions, assembling large signaling complexes at the plasma membrane.[1][2][3] It plays crucial roles in synapse formation, ion channel trafficking, and gene expression.[1][4]

Mutations in the CASK gene are linked to severe X-linked intellectual disabilities (XL-ID), most notably Microcephaly with Pontine and Cerebellar Hypoplasia (MICPCH).[8][9][10][11] These disorders highlight the indispensable role of CASK in healthy brain development.[8][9][12] While many scaffolding functions are known, understanding its phosphotransferase activity is critical to deciphering its full physiological impact and its role in disease pathogenesis.

The Unconventional Phosphotransferase Activity of CASK

For a considerable time, the CaM-kinase domain of CASK was considered a "pseudokinase," catalytically inactive due to its lack of the canonical DFG (Asp-Phe-Gly) motif required for coordinating Mg²⁺ ions, which are essential cofactors for virtually all known protein kinases.[6]

However, seminal studies have demonstrated that CASK possesses an unusual, Mg²⁺-independent phosphotransferase activity .[6][13][14] High-resolution crystal structures reveal that the CASK CaM-kinase domain adopts a constitutively active conformation, capable of binding ATP and catalyzing phosphotransfer without this divalent cation.[6][13] In fact, the presence of Mg²⁺ or other divalent cations inhibits both ATP binding and the kinase activity of CASK.[6] This unique catalytic mechanism sets CASK apart from other kinases and suggests that its activity is regulated not by cofactors, but primarily by substrate availability and recruitment.[5][6]

CASK Substrates and Molecular Interactions

CASK's kinase activity is directed towards substrates recruited by its own scaffolding domains, representing an efficient mechanism for localized signaling.

Neurexin-1

The synaptic adhesion molecule neurexin-1 is a key physiological interactor and a bona fide substrate of CASK's kinase activity.[6][13][14] CASK is recruited to the presynaptic membrane by binding to the C-terminal tail of neurexin via its PDZ domain.[1][13] The CASK CaM-kinase domain then directly phosphorylates the cytoplasmic tail of neurexin-1.[6][13] This phosphorylation event is thought to modulate neurexin's function in synaptic signaling and adhesion.

Autophosphorylation

CASK is capable of autophosphorylation, a common regulatory mechanism among kinases.[6] This self-phosphorylation occurs in the absence of Mg²⁺ and is a direct measure of its intrinsic catalytic activity.[6]

Other Key Interactors

While not all interactors are confirmed phosphorylation substrates, they are crucial for CASK's function and localization. CASK forms a highly conserved tripartite complex with Mint1 (also known as X11α) and Veli (MALS/LIN-7).[2][15] Mint1 binds directly to the CaM kinase domain of CASK, while Veli binds to a region between the CaMK and PDZ domains.[2] These interactions are critical for synaptic vesicle trafficking and neurotransmitter release.[7][16] Caskin1 is another protein that competes with Mint1 for binding to the CASK CaMK domain, suggesting a mechanism for regulating the composition and function of CASK-based protein complexes.[1][2][3]

Table 1: Quantitative Data on CASK Interactions and Kinase Activity

| Interacting Molecules/Parameters | Method | Reported Value | Significance | Reference |

| CASK-CaMK / Mint1 | Isothermal Titration Calorimetry (ITC) | Kd ≈ 7.5 nM | High-affinity interaction crucial for forming the tripartite complex. | [15] |

| CASK-CaMK Autophosphorylation | In vitro Kinase Assay | KmATP ≈ 0.563 mM | Michaelis constant for ATP, within the range of active kinases. | [6] |

| CASK-CaMK Autophosphorylation | In vitro Kinase Assay | Vmax ≈ 4.9 nmol/μmol/min | Maximal velocity of autophosphorylation, comparable to some other active kinases. | [6] |

| CASK T740A Mutation | Co-immunoprecipitation | 68%–85% reduction in CASK-TBR1 interaction | Demonstrates the importance of this residue (T724 in human CASK) for protein-protein interaction. | [17] |

Signaling Pathways and Physiological Functions

The phosphotransferase activity of CASK is integral to several key signaling pathways, primarily in the nervous system.

Regulation of Gene Expression

In the nucleus, CASK forms a complex with the T-box transcription factor T-brain-1 (Tbr-1) and CASK-interacting nucleosome assembly protein (CINAP).[4] This complex regulates the expression of downstream target genes, including RELN (Reelin) and GRIN2B (encoding the NMDAR subunit NR2b), which are essential for neuronal migration and synaptic plasticity.[4] Phosphorylation can modulate these interactions. For instance, phosphorylation of CASK at residue T724 by Protein Kinase A (PKA) up-regulates its interaction with Tbr-1, subsequently enhancing NR2b expression.[18]

References

- 1. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CASK Participates in Alternative Tripartite Complexes in which Mint 1 Competes for Binding with Caskin 1, a Novel CASK-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular basis of the Caskin1 and Mint1 interaction with CASK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CASK calcium/calmodulin dependent serine protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caskresearch.org [caskresearch.org]

- 9. projectcask.org [projectcask.org]

- 10. CASK-related intellectual disability: MedlinePlus Genetics [medlineplus.gov]

- 11. CASK - Wikipedia [en.wikipedia.org]

- 12. Cask Gene Mutation: Causes, Signs, and Treatment Options [medicoverhospitals.in]

- 13. sdbonline.org [sdbonline.org]

- 14. CASK Functions as a Mg2+-independent neurexin kinase. [vivo.weill.cornell.edu]

- 15. Structural Basis for the High-Affinity Interaction between CASK and Mint1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The biological functions and pathological mechanisms of CASK in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CASK phosphorylation by PKA regulates the protein-protein interactions of CASK and expression of the NMDAR2b gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating CASK Substrates with Cask-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent serine protein kinase (CASK) is a crucial scaffolding protein and kinase involved in a multitude of cellular processes, including neuronal development, synaptic transmission, and cell adhesion. Its dysregulation has been implicated in various neurological disorders and cancers. This technical guide provides a comprehensive overview of methodologies to identify and characterize CASK substrates, with a particular focus on the utilization of the potent and selective inhibitor, Cask-IN-1. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key pathways and workflows to facilitate rigorous investigation into CASK signaling.

Introduction to CASK and its Inhibitor, this compound

CASK is a member of the membrane-associated guanylate kinase (MAGUK) family of proteins. It possesses a unique domain architecture, including a calmodulin-dependent kinase (CaMK) domain, an L27 domain, a PDZ domain, an SH3 domain, and a guanylate kinase-like (GUK) domain. This multi-domain structure allows CASK to function as a scaffold, bringing together various signaling molecules at specific subcellular locations.[1] While initially considered a pseudokinase, CASK has been shown to possess Mg2+-independent kinase activity, phosphorylating key substrates to regulate downstream signaling.[2]

This compound (also known as NR162) is a highly potent and selective inhibitor of CASK. Its high affinity makes it a valuable tool for elucidating the specific roles of CASK's kinase activity in cellular processes.

Quantitative Data on this compound

The effective use of a chemical probe requires a thorough understanding of its biochemical properties. The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 22 nM | [3] |

Known and Potential CASK Substrates

Identifying the direct substrates of CASK is fundamental to understanding its biological functions. Several proteins have been identified as interacting partners and potential substrates of CASK.

| Interacting Protein/Substrate | Function | Key Findings |

| Neurexin-1 | Synaptic cell-adhesion molecule | CASK's CaM-kinase domain directly phosphorylates the cytoplasmic tail of neurexin-1.[2] |

| Caskin1 | Brain-specific adaptor protein | Binds to the CaM kinase domain of CASK.[4] |

| Mint1 (X11/APBA1) | Adaptor protein involved in vesicle trafficking | Competes with Caskin1 for binding to the CASK CaM kinase domain.[4] |

| T-Brain-1 (TBR1) | Transcription factor | Interacts with the guanylate kinase domain of CASK to regulate gene expression, including the NMDAR2b gene. This interaction is enhanced by PKA phosphorylation of CASK.[5][6] |

| AKT | Serine/threonine kinase in the PI3K pathway | CASK can enhance AKT S473 phosphorylation. This compound (NR162) reduces TGF-β-induced AKT phosphorylation in prostate cancer cells.[7] |

| CaMKII | Calcium/calmodulin-dependent protein kinase II | CASK regulates CaMKII autophosphorylation, impacting synaptic growth and calcium signaling.[3] |

Experimental Protocols

This section provides detailed methodologies for investigating CASK substrates using this compound.

In Vitro Kinase Assay

This assay is designed to directly assess the ability of CASK to phosphorylate a putative substrate and to determine the inhibitory effect of this compound.

Materials:

-

Recombinant active CASK protein

-

Putative substrate protein or peptide

-

This compound (NR162)

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

SDS-PAGE gels and reagents

-

Phosphorimager or anti-phospho-specific antibodies for Western blotting

Procedure:

-

Prepare a reaction mixture containing recombinant CASK and the substrate in kinase assay buffer.

-

For inhibition studies, pre-incubate CASK with varying concentrations of this compound for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (for radiometric detection) or unlabeled ATP (for Western blot detection).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radiometric assays, expose the dried gel to a phosphor screen and quantify the incorporated radioactivity.

-

For Western blot analysis, transfer the proteins to a PVDF membrane, block, and probe with a phospho-specific antibody against the substrate.

Immunoprecipitation and Mass Spectrometry (IP-MS) for Interactome Analysis

This protocol aims to identify proteins that interact with CASK in a cellular context.

Materials:

-

Cells or tissue expressing endogenous or tagged CASK

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CASK antibody or antibody against the tag

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

Mass spectrometer

Procedure:

-

Lyse cells or tissue and clarify the lysate by centrifugation.

-

Incubate the lysate with an anti-CASK antibody or tag-specific antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel digestion or in-solution digestion).

-

Analyze the samples by LC-MS/MS to identify the co-immunoprecipitated proteins.[4][8]

Quantitative Phosphoproteomics using this compound

This experiment identifies CASK-dependent phosphorylation events in a global and unbiased manner.

Materials:

-

Cell line of interest

-

This compound (NR162) or DMSO (vehicle control)

-

Lysis buffer with phosphatase inhibitors

-

Reagents for protein digestion (e.g., trypsin)

-

Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-NTA beads)

-

Mass spectrometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat one set of cells with an effective concentration of this compound and another set with DMSO for a specified time.

-

Lyse the cells, and quantify protein concentration.

-

Digest the proteins into peptides using trypsin.

-

Label peptides with isobaric tags (e.g., TMT) for quantitative comparison (optional but recommended).

-

Enrich for phosphopeptides using TiO₂ or other affinity-based methods.

-

Analyze the enriched phosphopeptides by LC-MS/MS.[9][10][11]

-

Identify and quantify changes in phosphorylation levels between this compound treated and control samples.

Cell-Based Assays to Validate CASK Substrate Function

These assays are crucial for linking CASK-mediated phosphorylation to a specific cellular phenotype.

Example: Cell Migration/Invasion Assay

-

Plate cells (e.g., prostate cancer cell lines PC3 or LNCaP) in the upper chamber of a Transwell insert.[7]

-

Treat cells with this compound or a vehicle control.

-

Add a chemoattractant to the lower chamber.

-

Incubate for a sufficient time to allow for cell migration/invasion through the porous membrane.

-

Fix, stain, and quantify the cells that have migrated to the lower side of the membrane.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.

CASK Signaling Pathways

Caption: CASK signaling network and points of intervention by this compound.

Experimental Workflow for CASK Substrate Identification

Caption: A streamlined workflow for the identification and validation of CASK substrates.

Logic of Quantitative Phosphoproteomics Experiment

Caption: Logical flow of a quantitative phosphoproteomics experiment to find CASK substrates.

Conclusion

The investigation of CASK substrates is a rapidly evolving field with significant implications for both basic science and therapeutic development. The availability of a potent and selective inhibitor, this compound, provides an invaluable tool to dissect the kinase-dependent functions of CASK. By employing the integrated experimental approaches outlined in this guide—from unbiased proteomic screening to targeted validation assays—researchers can confidently identify and characterize novel CASK substrates and unravel their roles in health and disease. The structured presentation of data and visual workflows provided herein is intended to serve as a practical resource to guide these research endeavors.

References

- 1. In vitro kinase assay [protocols.io]

- 2. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CASK phosphorylation by PKA regulates the protein-protein interactions of CASK and expression of the NMDAR2b gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CASK promotes prostate cancer progression via kinase-dependent activation of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuron-specific protein interactions of Drosophila CASK-β are revealed by mass spectrometry [frontiersin.org]

- 9. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Direct Tyrosine Kinase Substrates Based on Protein Kinase Assay-Linked Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CASK in Neurodevelopmental Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium/calmodulin-dependent serine protein kinase (CASK) is a crucial scaffolding protein highly expressed in the nervous system.[1][2][3] Its multifaceted roles in synaptic function, gene expression, and neuronal development place it at a critical nexus for brain health.[1][2][3][4][5] Mutations in the CASK gene, located on the X chromosome, lead to a spectrum of severe neurodevelopmental disorders, collectively known as CASK-related disorders.[6][7][8] This guide provides an in-depth technical overview of CASK's function, the pathological consequences of its disruption, and the current state of research, intended to inform and accelerate the development of novel therapeutic strategies.

Introduction to CASK and its Function

CASK is a member of the membrane-associated guanylate kinase (MAGUK) protein family, characterized by a unique multi-domain structure.[1][9][10] This structure enables CASK to act as a molecular scaffold, orchestrating the assembly of protein complexes at the synapse and participating in intracellular signaling cascades.[2][3][11]

Normal Functions of the CASK Protein:

-

Synaptic Scaffolding: CASK is a key organizer of the presynaptic terminal, interacting with proteins like neurexins, Mint1, and Veli to regulate synaptic vesicle exocytosis and cell adhesion.[11][12][13] It also plays a role in the postsynaptic density, influencing the trafficking of ionotropic receptors.[13]

-

Gene Expression Regulation: CASK can translocate to the nucleus and act as a co-regulator of transcription by interacting with transcription factors such as TBR1 and CINAP.[1][2][13][14] This complex regulates the expression of genes crucial for cortical development, including RELN (Reelin) and GRIN2B (encoding the NMDA receptor subunit NR2b).[1][2][14]

-

Neuronal Signaling: CASK is involved in calcium signaling pathways and has been shown to regulate the autophosphorylation of CaMKII, a key protein in learning and memory.[11][15][16] It also interacts with and regulates ion channels, such as the Ether-à-go-go (EAG) potassium channel.[15][16]

CASK-Related Neurodevelopmental Disorders

Mutations in the CASK gene give rise to a range of X-linked neurodevelopmental disorders, with a significant phenotypic variability.[6][7][17] The two primary disorders are:

-

Microcephaly with Pontine and Cerebellar Hypoplasia (MICPCH): This is the more severe form, predominantly affecting females, and is typically associated with loss-of-function mutations that eliminate CASK function.[4][5][17] Males with MICPCH are rarely live-born.[4]

-

X-linked Intellectual Disability (XL-ID) with or without Nystagmus: This form is generally milder and is often caused by mutations that impair but do not eliminate CASK function.[5][7][17]

Table 1: Clinical Phenotypes Associated with CASK-Related Disorders

| Clinical Feature | MICPCH | XL-ID with/without Nystagmus | References |

| Genetics | Loss-of-function mutations (e.g., nonsense, frameshift, large deletions) | Hypomorphic mutations (e.g., missense, splice site) | [5][17][18] |

| Prevalence | More common in females | Can affect both males and females | [4][7] |

| Intellectual Disability | Severe to profound | Mild to moderate | [7][19] |

| Microcephaly | Severe and progressive postnatal microcephaly | Can be present, but often less severe | [7][19] |

| Brain Abnormalities | Pontine and cerebellar hypoplasia | May have less severe or no structural brain abnormalities | [4][6][19] |

| Seizures | Common, can be intractable (e.g., infantile spasms) | May or may not be present | [6][8][20] |

| Motor Deficits | Hypotonia, inability to walk | Milder motor delays | [6][8] |

| Sensory Impairments | Vision and hearing issues are common | Nystagmus is a key feature in some cases | [6][7][8] |

| Other Features | Feeding difficulties, sleep disturbances, growth retardation | [6][8][20] |

Molecular Mechanisms of Disease

The severity of CASK-related disorders often correlates with the type of mutation and its impact on CASK protein function.

Table 2: CASK Mutation Types and their Functional Consequences

| Mutation Type | Consequence on CASK Protein | Associated Phenotype | References |

| Nonsense/Frameshift | Truncated, non-functional protein (loss-of-function) | Predominantly MICPCH in females | [4][17][18] |

| Large Deletions | Complete loss of the CASK protein (loss-of-function) | MICPCH | [19] |

| Missense | Altered protein function (hypomorphic) | XL-ID, can also lead to MICPCH depending on the location | [4][6][17] |

| Splice Site | Can result in either loss-of-function or hypomorphic protein | Variable, can cause XL-ID or MICPCH | [6] |

Disrupted Signaling Pathways:

Mutations in CASK disrupt several critical signaling pathways, leading to the observed neurodevelopmental defects.

Caption: CASK signaling pathways at the synapse and in the nucleus.

Experimental Protocols

Understanding the molecular consequences of CASK mutations requires a range of experimental techniques. Below are outlines of key methodologies.

Co-immunoprecipitation (Co-IP) to study protein-protein interactions

Objective: To determine if a specific CASK mutation disrupts its interaction with a known binding partner (e.g., Neurexin, Mint1).

Methodology:

-

Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with plasmids expressing tagged versions of wild-type or mutant CASK (e.g., FLAG-CASK) and its putative interacting partner (e.g., HA-Neurexin).

-

Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tagged CASK protein (e.g., anti-FLAG antibody) conjugated to agarose or magnetic beads.

-